molecular formula C17H12FN3O3S B14987208 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B14987208
M. Wt: 357.4 g/mol
InChI Key: RHEDXMUFLQOGPA-UHFFFAOYSA-N
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Description

N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-fluorophenyl group at position 3. The thiadiazole moiety is linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine ring, a bicyclic structure with oxygen atoms at positions 1 and 4.

Properties

Molecular Formula

C17H12FN3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H12FN3O3S/c18-11-7-5-10(6-8-11)15-19-17(25-21-15)20-16(22)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,19,20,21,22)

InChI Key

RHEDXMUFLQOGPA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 3-(4-fluorophenyl)-1,2,4-thiadiazole with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • 1,2,4-Triazole Derivatives: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share a triazole core instead of thiadiazole. The absence of a sulfur atom in triazoles reduces electrophilic character compared to thiadiazoles, affecting binding affinity .
  • Thiazole Derivatives : Compound 35 from contains a thiazole ring linked to a benzodioxole group. Thiazoles differ from thiadiazoles by having one sulfur and one nitrogen atom, which may alter electronic properties and hydrogen-bonding capacity. The trifluoromethoxy substituent in compound 35 introduces strong electron-withdrawing effects, unlike the 4-fluorophenyl group in the target compound .

Substituent Analysis

  • Fluorinated Aryl Groups : The 4-fluorophenyl group in the target compound is structurally analogous to the 2,4-difluorophenyl substituents in ’s triazoles. Fluorine enhances lipophilicity and resistance to oxidative metabolism, a feature shared across these compounds .
  • Benzodioxine vs. Benzodioxole : The 2,3-dihydro-1,4-benzodioxine in the target compound is a six-membered ring, while benzodioxole (as in ) is five-membered. The larger ring may confer greater conformational flexibility and improved solubility .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Class Core Heterocycle Key Substituents Notable Features
Target Compound 1,2,4-Thiadiazole 4-Fluorophenyl, Benzodioxine High metabolic stability, rigid structure
Triazoles [7–9] () 1,2,4-Triazole 2,4-Difluorophenyl, Sulfonyl Tautomerism, moderate solubility
Thiazole Derivative () Thiazole Trifluoromethoxy, Benzodioxole Electron-withdrawing groups, planar

Table 2: Spectroscopic Signatures

Compound Type IR C=O Stretch (cm⁻¹) IR C=S/NH Stretch (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound ~1670 NH: 3278–3414 Aromatic H: 7.2–8.1; CF: 115–120
Triazoles [7–9] () Absent C=S: 1247–1255; NH: 3278–3414 Aromatic H: 7.0–7.8; SF: 125–130
Hydrazinecarbothioamides [4–6] 1663–1682 C=S: 1243–1258; NH: 3150–3319 Aromatic H: 6.9–7.6

Research Findings and Implications

  • Synthetic Robustness : The target compound’s synthesis avoids the tautomerism challenges seen in ’s triazoles, simplifying purification and characterization .
  • Spectroscopic Consistency : The retention of the carboxamide carbonyl group provides a reliable spectroscopic handle for quality control, unlike triazoles where tautomerism complicates analysis .

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure composed of a thiadiazole ring linked to a benzodioxine moiety. Its molecular formula is C17H14FN3O3SC_{17}H_{14}FN_3O_3S with a molecular weight of approximately 359.4 g/mol. The presence of the 4-fluorophenyl group is significant as it may enhance the compound's biological activity by increasing lipophilicity and modifying receptor interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including the compound . Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated strong antiproliferative activity, with an effective concentration (EC50) value lower than that of standard chemotherapeutics like doxorubicin .
  • HepG2 (Liver Cancer) : Studies revealed an EC50 value of 10.28 µM, indicating potent anticancer activity .
  • A549 (Lung Cancer) : The compound showed good antiproliferative effects, suggesting its potential for treating lung carcinoma .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Cell LineEC50 (µM)Reference
MCF-7< Doxorubicin
HepG210.28
A549Not specified

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions .

Neuroprotective Effects

Research indicates that certain thiadiazole derivatives can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease . These compounds may act by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiadiazole Ring : The presence of the thiadiazole ring is crucial for its biological activity due to its electron-withdrawing properties.
  • Fluorinated Phenyl Group : The 4-fluorophenyl moiety enhances lipophilicity and may improve binding affinity to target proteins.

Figure 1: Proposed Mechanism of Action

Proposed Mechanism (Hypothetical image representing the mechanism)

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on MCF-7 Cell Line : A recent study showed that modifications in the thiadiazole structure led to enhanced cytotoxicity against MCF-7 cells compared to previous derivatives.
  • Neuroprotection in Animal Models : Animal studies demonstrated that specific thiadiazole derivatives could significantly reduce neurodegeneration markers in models of Parkinson's disease.

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